![molecular formula C19H21N5O B2940356 2-(1H-indol-3-yl)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide CAS No. 1396849-47-0](/img/structure/B2940356.png)
2-(1H-indol-3-yl)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide
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Description
2-(1H-indol-3-yl)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide, also known as compound X, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic properties.
Scientific Research Applications
Pharmaceutical Research and Development
Research has shown that compounds with structural features similar to "2-(1H-indol-3-yl)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide" are actively explored for their therapeutic potential. For instance, derivatives of pyridopyrimidines, which share a core structural motif with the compound , have been synthesized for their antimicrobial properties. These compounds have shown promising antibacterial and antifungal activities, comparable to known antibiotics like streptomycin and fusidic acid (Hossan et al., 2012). Similarly, pyrimidine derivatives have been evaluated for their ability to inhibit acetylcholinesterase, a key enzyme involved in Alzheimer's disease, highlighting the compound's relevance in designing neuroprotective drugs (Umar et al., 2019).
Chemical Synthesis and Material Science
The synthesis and functionalization of compounds structurally related to "2-(1H-indol-3-yl)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide" are of great interest in material science. Research has demonstrated the versatility of these compounds in forming complex structures, such as polymeric coordination complexes, which could have applications in developing new materials with specific chemical and physical properties (Klimova et al., 2013).
Structural Studies
Crystallographic studies on related compounds provide insights into their molecular geometry, which is crucial for understanding their chemical reactivity and potential interactions with biological molecules. Such studies contribute to the rational design of new drugs by revealing how structural modifications could enhance or alter biological activity. For example, the crystal structures of N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide have been elucidated, offering a basis for designing compounds with improved pharmacological profiles (Subasri et al., 2017).
properties
IUPAC Name |
2-(1H-indol-3-yl)-N-(6-piperidin-1-ylpyrimidin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c25-19(10-14-12-20-16-7-3-2-6-15(14)16)23-17-11-18(22-13-21-17)24-8-4-1-5-9-24/h2-3,6-7,11-13,20H,1,4-5,8-10H2,(H,21,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYXXPLTYFVEOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC(=C2)NC(=O)CC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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